Sligkv-NH2 - 190383-13-2

Sligkv-NH2

Catalog Number: EVT-242923
CAS Number: 190383-13-2
Molecular Formula: C₂₈H₅₄N₈O₇
Molecular Weight: 614.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SLIGKV-NH2 is a synthetic peptide that acts as a potent and selective agonist of PAR2 [, , , , , ]. It mimics the tethered ligand sequence of PAR2 exposed upon proteolytic cleavage by enzymes like trypsin [, , ]. This peptide is frequently used in scientific research to investigate the physiological and pathological roles of PAR2 in various biological systems [, , , , , ].

Synthesis Analysis

Methods and Technical Details

The synthesis of Sligkv-NH2 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids on a resin. The process typically includes the following steps:

  1. Resin Preparation: A suitable resin is chosen based on the desired properties of the final product.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide.
  3. Deprotection: Protecting groups are removed to expose functional groups for subsequent reactions.
  4. Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography (HPLC) to achieve high purity levels (greater than 95%) .

The final product, Sligkv-NH2, is typically characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

Sligkv-NH2 consists of a sequence of amino acids that can be represented as follows:

  • Sequence: S-L-I-G-K-V
  • Molecular Formula: C₃₃H₄₅N₇O₉S
  • Molecular Weight: Approximately 703.88 g/mol

The structure features a carboxamide group (-NH2) at one end, which contributes to its agonistic activity at PAR2 by mimicking natural ligands .

Chemical Reactions Analysis

Reactions and Technical Details

Sligkv-NH2 primarily engages in receptor-mediated signaling upon binding to PAR2. The activation leads to a cascade of intracellular events, including:

  • Calcium Mobilization: Binding triggers Ca²+ influx into cells, which is critical for various cellular responses.
  • Phosphoinositide Hydrolysis: This process results in the production of inositol trisphosphate (IP3), further mobilizing intracellular calcium stores.
  • Mitogen-Activated Protein Kinase Pathways: Activation of PAR2 can also stimulate MAPK pathways, influencing cell proliferation and survival .

These reactions highlight Sligkv-NH2's role as a potent modulator of cellular signaling pathways relevant in inflammation and pain.

Mechanism of Action

Process and Data

The mechanism by which Sligkv-NH2 exerts its effects involves several key steps:

  1. Receptor Binding: Sligkv-NH2 binds with high affinity to PAR2 on the surface of target cells.
  2. G Protein Activation: This binding activates associated G proteins, leading to downstream signaling cascades.
  3. Second Messenger Production: The activation results in increased levels of second messengers like IP3 and diacylglycerol (DAG), promoting further signaling events.
  4. Cellular Responses: Ultimately, these signals lead to physiological responses such as inflammation modulation or pain sensation .

Quantitative data from studies indicate that Sligkv-NH2 has a pEC50 value of approximately 5.9 ± 0.1 for activating calcium flux in human PAR2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sligkv-NH2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and water at physiological pH.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Purity: Typically purified to greater than 95% via HPLC methods .

These properties are critical for its application in biological assays and potential therapeutic uses.

Applications

Scientific Uses

Sligkv-NH2 has several applications in scientific research:

  • Pharmacological Studies: It serves as a valuable tool for studying PAR2 signaling pathways in various cellular contexts.
  • Drug Development: Its agonistic properties make it a candidate for developing new therapies targeting conditions like chronic pain or inflammatory diseases.
  • Biochemical Assays: Used in assays to measure receptor activity, calcium mobilization, and other cellular responses linked to PAR2 activation .

Research continues to explore its potential therapeutic implications in areas such as cancer treatment and cardiovascular diseases due to its role in modulating inflammatory responses.

Molecular Mechanisms of PAR2 Activation by SLIGKV-NH2

Structural Basis of PAR2 Agonism: Tethered Ligand Mimicry

SLIGKV-NH2 (Ser-Leu-Ile-Gly-Lys-Val-amide) is a synthetic hexapeptide that functions as a protease-activated receptor-2 (PAR2) agonist by precisely mimicking the endogenous tethered ligand exposed after proteolytic cleavage of PAR2. Trypsin-mediated cleavage of human PAR2 at Arg36↓Ser37 reveals the tethered ligand sequence SLIGKV, which binds intramolecularly to the receptor's activation domain [1] [6]. Cryo-EM structures of PAR2 bound to its endogenous tethered ligand (PDB: 8GH6) reveal a shallow, constricted orthosteric pocket formed by transmembrane helices (TM5, TM6, TM7), the N-terminal loop, and extracellular loop 2 (ECL2) [6]. Key interactions include:

  • Ser37 (N-terminal residue) forming hydrogen bonds with ECL2 (His227) and TM6 (Tyr311)
  • Leu38 engaging in hydrophobic interactions with TM7 (Tyr326)
  • Ile39 stabilizing the pocket via van der Waals contacts with TM5 (Phe243)

SLIGKV-NH2 recapitulates these interactions without requiring proteolysis, acting as a soluble surrogate that docks directly into the orthosteric site [1] [6]. Mutagenesis studies confirm that D228A and Y311A mutations in ECL2/TM6 reduce SLIGKV-NH2 binding affinity by >50-fold, underscoring the critical role of these residues in ligand recognition [6].

Table 1: Key Residues in PAR2 Orthosteric Pocket for SLIGKV-NH2 Binding

Receptor DomainAmino Acid ResidueInteraction with SLIGKV-NH2Functional Consequence of Mutation
ECL2His227H-bond with Ser37 backbone↓ Binding affinity (Ki ↑ 10-fold)
ECL2Asp228Salt bridge with Lys40↓ Calcium signaling (EC50 ↑ 100-fold)
TM5Phe243Hydrophobic contact with Ile39↓ Receptor internalization
TM6Tyr311H-bond with Ser37 side chain↓ β-arrestin recruitment
TM7Tyr326Van der Waals contact with Leu38↓ MAPK activation

Receptor Binding Dynamics: Ki and IC50 Values in PAR2 Activation

SLIGKV-NH2 exhibits moderate binding affinity for human PAR2, with a Ki value of 9.64 μM in competitive displacement assays using europium-labeled 2f-LIGRLO-NH2 [1]. Functional assays reveal an IC50 of 10.4 μM for calcium mobilization in PAR2-expressing cells, consistent with its role as a partial agonist [1] [3]. Kinetic profiling demonstrates:

  • Rapid signaling onset: Peak calcium flux within 15-30 seconds of exposure
  • Sustained duration: Signaling persists for >60 minutes due to delayed receptor internalization
  • Tissue-specific potency: Lower EC50 in vascular tissues (6.2 μM for vasodilation) versus epithelial cells (18 μM for mucin secretion) [3] [8]

Notably, SLIGKV-NH2 shows species-dependent selectivity, activating human PAR2 (EC50 = 10.4 μM) but not rodent receptors, which preferentially respond to SLIGRL-NH2 due to sequence divergence in ECL2 [1] [5]. The peptide's C-terminal amidation (-NH2) enhances potency 3-fold compared to the free acid form (-OH) by stabilizing interactions with Asn256 in TM7 [5] [9].

Table 2: Functional Potency of SLIGKV-NH2 Across Assay Systems

Assay TypeCell/Tissue SystemEC50/IC50 (μM)Key Signaling Output
Calcium mobilizationCHO-hPAR2 cells10.4 ± 1.2Gαq-PLCβ-IP3 pathway
Inositol phosphate (IP1)1321N1-hPAR2 cells7.65 ± 0.02*Gαq-dependent accumulation
VasodilationHuman forearm resistance vessels6.8NO-dependent vasorelaxation
Mucin secretionHuman bronchial epithelium100*ERK1/2-mediated exocytosis
Hepatoma cell proliferationHepG2 cells50-100*ERK/AP-1 pathway activation

*Values marked with asterisk denote concentrations producing significant but submaximal responses [1] [3] [8].

Comparative Analysis of SLIGKV-NH2 vs. Proteolytic PAR2 Activation

While both SLIGKV-NH2 and trypsin activate PAR2, their mechanisms exhibit fundamental differences in spatial regulation, signaling kinetics, and subcellular trafficking:

  • Proteolytic activation:
  • Requires N-terminal cleavage (Arg36↓Ser37) by trypsin/tryptase
  • Generates immobilized tethered ligand with restricted mobility
  • Promotes sustained Gαq and Gα12/13 signaling from plasma membrane
  • Triggers β-arrestin-dependent ERK activation within 5 minutes [5] [9]

  • SLIGKV-NH2 activation:

  • Diffusible ligand enabling paracrine signaling to neighboring cells
  • Faster calcium flux onset (15 sec vs. 45 sec for trypsin)
  • Enhanced β-arrestin recruitment (1.8-fold vs. trypsin at 10 μM)
  • Preferential internalization via clathrin-coated pits (80% within 30 min) [5] [10]

Crucially, proteolytic activation generates dual signaling: the cleaved receptor activates G-proteins while the liberated N-terminal fragment (P1-P36) functions as a chemotactic peptide for immune cells [9]. SLIGKV-NH2 lacks this secondary effect, making it a more selective agonist. Structural studies confirm that trypsin-cleaved PAR2 adopts a distinct active conformation with tighter Gαq coupling compared to SLIGKV-NH2-bound receptors [6].

Table 3: Functional Differences Between Proteolytic and Peptide Activation of PAR2

Activation FeatureTrypsin CleavageSLIGKV-NH2Biological Consequence
Ligand mobilityImmobilized (tethered)DiffusibleParacrine vs. autocrine signaling
Signal initiationDelayed (proteolysis-dependent)Immediate (receptor binding)Faster response to peptide
Signal durationSustained (>2 hours)Transient (30-60 min)Prolonged inflammation by proteases
β-arrestin recruitmentModerate (EC50 0.1 nM trypsin)Strong (EC50 10 μM)Enhanced receptor internalization by peptide
N-terminal fragment releaseYes (P1-P36)NoImmune cell chemotaxis only by proteolysis
Subcellular signalingPlasma membrane-delimitedEndosomalCompartmentalized ERK activation

Biased Signaling Pathways: G-Protein vs. β-Arrestin-Mediated Mechanisms

SLIGKV-NH2 exhibits balanced agonism for G-protein and β-arrestin pathways, though specific modifications can induce bias:

  • Gαq-coupled signaling:
  • Mediates calcium release (EC50 10.4 μM) and IP1 accumulation (pIC50 7.65)
  • Drives immediate-effect responses: vascular relaxation, mucin secretion
  • Inhibited by orthosteric antagonists (e.g., GB88) targeting the tethered ligand pocket [4] [7]

  • β-arrestin-mediated signaling:

  • Recruits β-arrestin-1/2 with EC50 ≈ 30 μM
  • Activates delayed ERK phosphorylation (peak at 10 min)
  • Facilitates receptor internalization and lysosomal degradation
  • Required for anti-inflammatory effects in epithelial repair [7] [10]

Notably, the biased antagonist GB88 (structurally unrelated to peptides) occupies the orthosteric pocket but preferentially inhibits Gαq signaling (IC50 1-5 μM) while sparing β-arrestin recruitment and even activating ERK/Rho pathways [4] [7]. Cryo-EM structures reveal GB88 adopts a folded conformation mimicking the IGKV motif of SLIGKV-NH2, engaging Tyr311 and Asp228 but failing to contact TM7 residues critical for Gαq coupling [4] [6].

SLIGKV-NH2 itself shows cell-type-dependent bias: in endothelial cells, it activates Gαq > Gαs (cAMP EC50 >100 μM), whereas in neurons, it preferentially stimulates Gαi/o, inhibiting cAMP accumulation by 40% at 10 μM [9]. This functional selectivity arises from differential expression of G-proteins and receptor phosphorylation patterns by GRKs [9] [10].

Table 4: Biased Signaling Profiles of PAR2 Ligands

LigandGαq Calcium Signaling (EC50, μM)β-arrestin Recruitment (EC50, μM)ERK Activation (EC50, μM)Bias Factor (β-arrestin/Gαq)
Trypsin (native)0.1 nM*0.3 nM*0.2 nM*1.0 (balanced)
SLIGKV-NH210.430†12.50.8 (slight Gαq bias)
2f-LIGRLO-NH20.0080.020.010.9 (balanced)
GB88Inhibits (IC50 1.2)‡Activates (EC50 8.5)‡Activates (EC50 5.3)‡∞ (β-arrestin-biased antagonist)

*Trypsin concentrations expressed in nM; †β-arrestin EC50 estimated from maximal response at 100 μM; ‡GB88 functions as an antagonist for Gαq but agonist for β-arrestin pathways [4] [7] [9].

Properties

CAS Number

190383-13-2

Product Name

Sligkv-NH2

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide

Molecular Formula

C₂₈H₅₄N₈O₇

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1

InChI Key

HOWDUIVVWDUEED-WAUHAFJUSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Synonyms

Ser-Leu-Ile-Gly-Lys-Val-NH2
seryl-leucyl-isoleucyl-glycyl-lysyl-valinamide
SLIGKV-NH2

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.